

3,4-Dichloro-2-methylaniline chemical properties and structure

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Compound of Interest

Compound Name: **3,4-Dichloro-2-methylaniline**

Cat. No.: **B105502**

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In-Depth Technical Guide: 3,4-Dichloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-methylaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds. Its chemical structure, characterized by a dichlorinated benzene ring with methyl and amino substituents, imparts specific reactivity and properties that are leveraged in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **3,4-Dichloro-2-methylaniline**, catering to the needs of research and development professionals.

Chemical Structure and Properties

The structural and physical properties of **3,4-Dichloro-2-methylaniline** are fundamental to its application in chemical synthesis.

Structure:

- IUPAC Name: **3,4-dichloro-2-methylaniline**[\[1\]](#)

- CAS Number: 62077-25-2[\[1\]](#)
- Molecular Formula: C₇H₇Cl₂N[\[1\]](#)
- SMILES: CC1=C(C=CC(=C1Cl)Cl)N[\[1\]](#)
- InChI Key: NMIWDZYCBUCFON-UHFFFAOYSA-N[\[1\]](#)

Chemical Properties Summary:

A compilation of the known physical and chemical properties of **3,4-Dichloro-2-methylaniline** is presented in the table below. It is important to note that some of the available data are predicted values and should be considered as such until experimentally verified.

Property	Value	Reference
Molecular Weight	176.04 g/mol	[2]
Boiling Point	287.0 ± 35.0 °C (Predicted)	[2]
Density	1.334 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	2.76 ± 0.10 (Predicted)	[2]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[2]

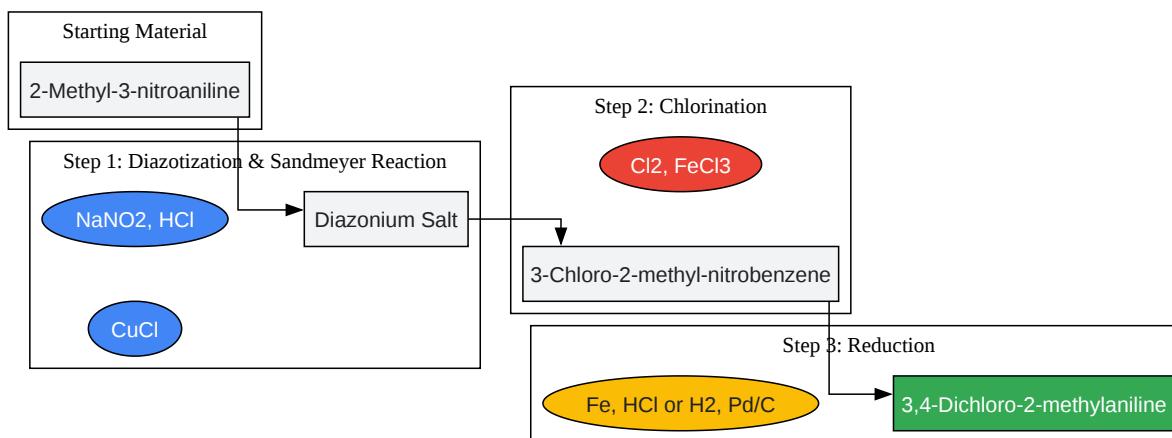
Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3,4-Dichloro-2-methylaniline** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 3-chloro-2-methylaniline. The general approach involves the chlorination of a suitable precursor followed by the reduction of a nitro group to an amine.

Proposed Synthetic Pathway:

A potential synthetic pathway for **3,4-Dichloro-2-methylaniline** could start from 2-methyl-3-nitroaniline. This precursor would first undergo a Sandmeyer reaction to introduce a chloro

group at the 3-position, followed by a second chlorination at the 4-position, and finally, reduction of the nitro group. Alternatively, starting from a dichlorinated nitro-toluene precursor and subsequently reducing the nitro group is another feasible route.



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Proposed synthetic pathway for **3,4-Dichloro-2-methylaniline**.

Purification:

Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility of the crude product and impurities. A common approach involves dissolving the crude product in a hot solvent in which it is soluble and then allowing it to cool slowly, causing the pure compound to crystallize out.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **3,4-Dichloro-2-methylaniline**.

Mass Spectrometry (MS):

A GC-MS spectrum of **3,4-Dichloro-2-methylaniline** is available in the PubChem database (CID 20429777). The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 175, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, characteristic isotopic peaks at $M+2$ and $M+4$ would be observed with relative intensities of approximately 65% and 10% of the M^+ peak, respectively. Fragmentation would likely involve the loss of a methyl group (-15 amu), a chlorine atom (-35/37 amu), and potentially the entire amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While experimental NMR spectra for **3,4-Dichloro-2-methylaniline** are not readily available, predictions can be made based on its structure.

- ^1H NMR: The spectrum would be expected to show a singlet for the methyl group protons, a broad singlet for the amine protons, and two singlets or an AB quartet for the aromatic protons, depending on their coupling.
- ^{13}C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methyl and amino groups.

Infrared (IR) Spectroscopy:

The IR spectrum of **3,4-Dichloro-2-methylaniline** would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group (typically in the range of $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching vibrations for the aromatic and methyl groups (around $2850\text{-}3100\text{ cm}^{-1}$), C=C stretching vibrations for the aromatic ring (around $1450\text{-}1600\text{ cm}^{-1}$), and C-Cl stretching vibrations (typically in the fingerprint region below 800 cm^{-1}).

Biological Activity and Applications

3,4-Dichloro-2-methylaniline is primarily utilized as a chemical intermediate. Its most notable application is in the synthesis of the herbicide Quinclorac.^[2] Quinclorac is a quinolinecarboxylic

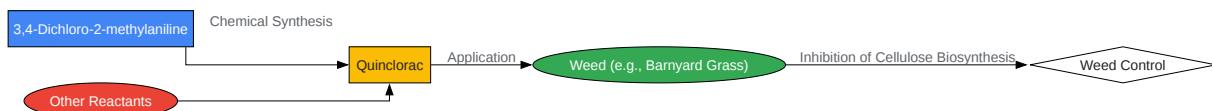
acid herbicide used to control a variety of grass and broadleaf weeds.

Toxicological Profile:

Specific toxicological data for **3,4-Dichloro-2-methylaniline** is limited. However, dichloroanilines as a class of compounds are known to exhibit toxicity. For instance, 3,4-dichloroaniline has been shown to cause haematological changes and has been investigated for its genotoxic potential. It is reasonable to assume that **3,4-Dichloro-2-methylaniline** may exhibit similar toxicological properties, and therefore, it should be handled with appropriate safety precautions in a laboratory setting.

Signaling Pathways:

There is currently no specific information available in the searched literature detailing the interaction of **3,4-Dichloro-2-methylaniline** with any biological signaling pathways. As a chemical intermediate, its primary role is in synthetic chemistry rather than as a bioactive molecule for drug development. The diagram below illustrates its role as a precursor in the synthesis of the herbicide Quinclorac, which then exerts its biological effect on plants.



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Application of **3,4-Dichloro-2-methylaniline** in herbicide synthesis.

Conclusion

3,4-Dichloro-2-methylaniline is a valuable chemical intermediate with defined structural and predicted physicochemical properties. While detailed experimental data on its synthesis, purification, and biological activity are not extensively documented in publicly available literature, its role as a precursor to the herbicide Quinclorac is well-established. Further research is warranted to fully characterize its experimental properties and to explore any

potential biological effects beyond its current application as a synthetic building block. Researchers and drug development professionals should handle this compound with care, considering the potential toxicity associated with the dichloroaniline class of compounds.

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References

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